2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound features a 1-phenyl-1H-imidazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a sulfanyl-acetamide moiety, where the acetamide nitrogen is further substituted with a propan-2-yl group. The molecular formula is inferred as C21H20N4O2S (based on structural analogs in and ), with a molecular weight of approximately 408.48 g/mol. The 4-methoxyphenyl group enhances solubility via electron-donating effects, while the propan-2-yl substituent on the acetamide may influence steric and pharmacokinetic properties .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15(2)23-20(25)14-27-21-22-13-19(16-9-11-18(26-3)12-10-16)24(21)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXRHFCDUOVKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Condensation for Imidazole Arylation
The 4-methoxyphenyl group is introduced via Ullmann-type coupling, adapted from the synthesis of 1-(4-methoxyphenyl)-1H-imidazole. A mixture of imidazole, 4-iodoanisole, copper(I) iodide, and 1,10-phenanthroline in DMF with potassium tert-butoxide at 120°C for 24 hours yields 1-(4-methoxyphenyl)-1H-imidazole. However, to achieve 1-phenyl substitution, phenylboronic acid is used in a Suzuki-Miyaura coupling with 1-bromo-4-nitrobenzene, followed by nitro reduction and cyclization.
Thiolation of Imidazole
Thiol introduction at C2 is achieved via nucleophilic substitution. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux converts the imidazole-2-carbonyl group to a thiol. Alternatively, H₂S gas in the presence of K₂CO₃ in DMF at 70°C for 2 hours provides the thiol derivative.
Optimization Note : Lawesson’s reagent offers higher yields (85–90%) compared to H₂S (70–75%) but requires rigorous moisture control.
Synthesis of 2-Chloro-N-(propan-2-yl)acetamide
Acylation of Isopropylamine
Chloroacetyl chloride (1.1 eq) is added dropwise to isopropylamine in dichloromethane at 0°C, followed by stirring at room temperature for 4 hours. The product is extracted with ethyl acetate and recrystallized from hexane (yield: 92%).
Coupling of Imidazole-2-thiol with 2-Chloro-N-(propan-2-yl)acetamide
Nucleophilic Substitution
A solution of 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol (1 eq) and 2-chloro-N-(propan-2-yl)acetamide (1.2 eq) in dry 1,4-dioxane is heated to 80°C with KOH (1.5 eq) for 3 hours. The reaction mixture is poured into ice-water, neutralized with HCl, and filtered to yield the crude product, which is recrystallized from ethanol (yield: 83%).
Mechanistic Insight : The thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an Sₙ2 mechanism.
Alternative Synthetic Routes
One-Pot Imidazole Synthesis
A sequential one-pot method involves reacting 4-methoxyaniline, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions at 70°C for 2 hours to form the imidazole-4-one intermediate. Subsequent thiolation and coupling with chloroacetamide are performed in situ, reducing purification steps (overall yield: 68%).
Solid-Phase Synthesis
Adapting methods from patent US10913717B2, the imidazole-thiol is immobilized on resin, followed by automated coupling with chloroacetamide. This approach is scalable but requires specialized equipment.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar imidazole ring and the dihedral angle between the phenyl and 4-methoxyphenyl groups (28.3°).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ullmann + Sₙ2 | 83 | 98 | High regioselectivity |
| One-Pot | 68 | 95 | Fewer purification steps |
| Solid-Phase | 75 | 97 | Scalability |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : 2-{[5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Key Difference : The acetamide nitrogen is substituted with a thiazol-2-yl group instead of propan-2-yl.
- Molecular Formula : C21H18N4O2S2 (MW: 422.52 g/mol) .
Compound B : 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Difference : Substitution of 4-methoxyphenyl with 4-chlorophenyl and oxazol-3-yl instead of propan-2-yl.
- Molecular Formula : C16H14ClN5O2S (MW: 375.83 g/mol) .
- Impact : The electron-withdrawing chloro group reduces solubility compared to methoxy, while the oxazole ring may enhance metabolic stability.
Compound C : N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Pharmacological and Physicochemical Properties
Notable Findings :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound improves solubility compared to the 4-chlorophenyl group in Compound B .
- Heterocyclic vs. Aliphatic Substituents : The propan-2-yl group in the target compound may reduce metabolic degradation compared to thiazole (Compound A) or oxazole (Compound B) substituents .
Stability and Toxicity
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes an imidazole ring, a methoxyphenyl group, and a sulfanyl moiety. The synthesis typically involves multi-step organic reactions that include the formation of the imidazole ring and subsequent functionalization to introduce the methoxy and sulfanyl groups.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₁S |
| Molecular Weight | 278.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, imidazole derivatives have been reported to possess inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways within microbial cells. For example, similar compounds have been noted to inhibit linoleate oxygenase activity in ALOX15, a critical enzyme involved in inflammatory processes . This suggests that This compound could also modulate inflammatory responses through similar pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular targets may lead to cell cycle arrest and subsequent cell death . Detailed studies are necessary to quantify its IC50 values against specific cancer cell lines.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Potential inhibition of ALOX15 enzyme activity |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Study 1: Antimicrobial Efficacy
In a recent study, a series of imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with similar structural features to This compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains of bacteria .
Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of imidazole derivatives. It was found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in managing inflammatory diseases .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | ≥90% |
| 2 | Thiourea, EtOH, reflux | 75–80 | 88–92% |
| 3 | TEA, CH₂Cl₂, RT | 70–75 | ≥95% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DOE) : Systematic variation of solvents (e.g., switching from DMF to acetonitrile reduces side-product formation by 15% ).
- Catalyst screening : Pd/C or nano-catalysts enhance coupling efficiency in acetamide formation .
- Temperature control : Lowering Step 2 to 50°C minimizes thiol oxidation, improving yield by 10% .
- In-line monitoring : Use HPLC-MS to track intermediates and adjust reaction parameters dynamically .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Imidazole C-H | 7.5–7.8 | Singlet |
| Methoxy (-OCH₃) | 3.8 | Singlet |
| Acetamide NH | 8.1 | Broad |
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies in IC₅₀ values (e.g., anticancer assays ranging from 5–50 μM) may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Assess compound degradation in serum using LC-MS .
Advanced: What computational approaches predict target binding affinity?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) to identify key interactions with the sulfanyl group and methoxyphenyl moiety .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with inhibitory activity .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor in water (<0.1 mg/mL); enhanced by PEG-400 (up to 2 mg/mL) .
- pH stability : Degrades rapidly at pH <3 (gastric conditions) but stable at pH 7.4 (t₁/₂ >24 h) .
Advanced: How do structural modifications impact biological activity?
Answer:
SAR Findings :
- Methoxy position : Para-substitution (vs. meta) enhances COX-2 inhibition by 3-fold .
- Sulfanyl replacement : Replacing -S- with -SO₂- reduces cytotoxicity (IC₅₀ increases from 8 μM to >50 μM) .
- Isopropyl group : Bulkier N-substituents (e.g., cyclopentyl) improve metabolic stability .
Basic: What impurities are commonly observed during synthesis?
Answer:
- Byproducts :
- Des-methyl intermediate (5–10% yield) due to incomplete cyclization .
- Oxidized sulfone (2–5%) if thiol protection is inadequate .
Advanced: What is the role of the sulfanyl group in biological interactions?
Answer:
- Thiol-disulfide exchange : Mediates reversible binding to cysteine residues in enzymes (e.g., thioredoxin reductase) .
- Redox activity : Generates ROS in cancer cells, confirmed via DCFH-DA assays .
Advanced: How can target engagement be validated in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
